Sulfoniazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

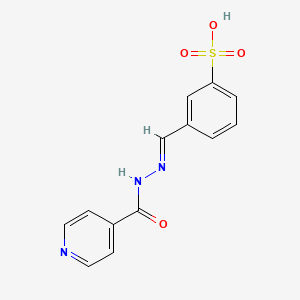

Sulfoniazide est un composé chimique de formule moléculaire C₁₃H₁₁N₃O₄S. Il appartient à la classe des sulfamides, connus pour leur large éventail d’activités biologiques, notamment les propriétés antibactériennes, antivirales, diurétiques et anticancéreuses . Les sulfamides sont caractérisés par la présence d’un groupe fonctionnel sulfonamide lié à un cycle aromatique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La sulfoniazide peut être synthétisée par réaction d’amines primaires ou secondaires avec des chlorures de sulfonyle en présence de bases organiques ou inorganiques . La réaction générale implique l’attaque nucléophile de l’amine sur le chlorure de sulfonyle, ce qui entraîne la formation de la liaison sulfonamide. Les conditions de réaction comprennent généralement l’utilisation de solvants tels que le dichlorométhane ou l’acétonitrile et de bases telles que la triéthylamine ou l’hydroxyde de sodium.

Méthodes de production industrielle : Dans les milieux industriels, la synthèse des sulfamides, y compris la this compound, implique souvent le couplage oxydant des thiols et des amines . Cette méthode est avantageuse car elle ne nécessite pas d’étapes de pré-fonctionnalisation et de défonctionnalisation supplémentaires, ce qui la rend plus efficace et plus respectueuse de l’environnement. Le processus peut être effectué en une seule étape, réduisant considérablement la production de déchets.

Analyse Des Réactions Chimiques

Types de réactions : La sulfoniazide subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des acides sulfoniques.

Réduction : La réduction de la this compound peut conduire à la formation de sulfinamides ou de sulfénamides.

Substitution : La this compound peut subir des réactions de substitution nucléophile, où le groupe sulfonamide est remplacé par d’autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les amines, les alcools ou les thiols peuvent être utilisés en conditions basiques ou acides.

Principaux produits :

Oxydation : Acides sulfoniques.

Réduction : Sulfinamides ou sulfénamides.

Substitution : Divers sulfonamides substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Les dérivés de la this compound sont étudiés pour leur potentiel d’inhibiteurs enzymatiques et leur rôle dans les voies métaboliques.

Industrie : La this compound est utilisée dans la production de colorants, de produits agrochimiques et de produits pharmaceutiques.

Applications De Recherche Scientifique

Sulfoniazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: this compound derivatives are studied for their potential as enzyme inhibitors and their role in metabolic pathways.

Industry: this compound is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mécanisme D'action

La sulfoniazide exerce ses effets en inhibant l’enzyme dihydroptéroate synthase (DHPS), qui est essentielle à la synthèse du folate chez les bactéries . En inhibant de manière compétitive cette enzyme, la this compound empêche les bactéries de synthétiser le folate, un nutriment essentiel à leur croissance et leur multiplication. Cette action bactériostatique inhibe la croissance et la multiplication des bactéries, mais ne les tue pas directement.

Comparaison Avec Des Composés Similaires

La sulfoniazide est similaire à d’autres composés sulfonamides tels que le sulfaméthoxazole, la sulfadiazine et la sulfasalazine . Elle est unique dans sa structure moléculaire spécifique et la présence de certains groupes fonctionnels qui confèrent des activités biologiques distinctes. Par exemple :

Sulfaméthoxazole : Souvent utilisé en association avec le triméthoprime pour traiter les infections bactériennes.

Sulfadiazine : Utilisé en association avec la pyriméthamine pour traiter la toxoplasmose.

Sulfasalazine : Utilisé dans le traitement de la maladie inflammatoire de l’intestin.

La singularité de la this compound réside dans ses applications spécifiques et les voies particulières qu’elle cible, ce qui en fait un composé précieux dans les applications de recherche et industrielles.

Propriétés

Numéro CAS |

3691-81-4 |

|---|---|

Formule moléculaire |

C13H11N3O4S |

Poids moléculaire |

305.31 g/mol |

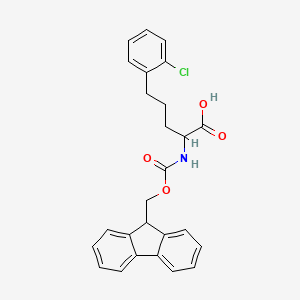

Nom IUPAC |

3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid |

InChI |

InChI=1S/C13H11N3O4S/c17-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20)/b15-9+ |

Clé InChI |

PNWDBDXZYGISDO-OQLLNIDSSA-N |

SMILES isomérique |

C1=CC(=CC(=C1)S(=O)(=O)O)/C=N/NC(=O)C2=CC=NC=C2 |

SMILES canonique |

C1=CC(=CC(=C1)S(=O)(=O)O)C=NNC(=O)C2=CC=NC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)